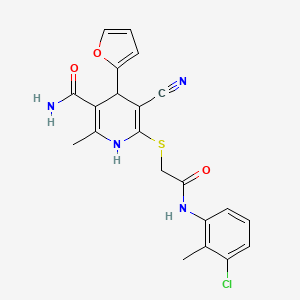

![molecular formula C25H25ClN2O5 B2498102 7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631882-82-1](/img/structure/B2498102.png)

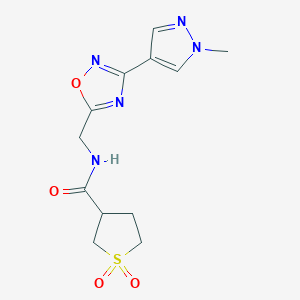

7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals characterized by the presence of a chromeno[2,3-c]pyrrole backbone, a structural motif known for its diverse biological activities and chemical properties. Its synthesis and study are significant due to the potential applications in material science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that often include cycloaddition reactions, where precursors such as 1-aryl-4,5-diaroyl-1H-pyrrole-2,3-diones react with styrenes to form substituted dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones, with structures confirmed by XRD analysis (Silaichev et al., 2012). This indicates a possible pathway for synthesizing the target compound, highlighting the importance of precise conditions and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies, revealing complex interactions and conformations. For instance, the crystal and molecular structure of similar compounds show significant variation depending on substituents, indicating the potential for diverse chemical behavior and applications (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound likely involve its functional groups, such as the morpholinopropyl group, the methoxyphenyl group, and the chromeno[2,3-c]pyrrole-3,9-dione core. These groups can undergo various chemical reactions, including cycloadditions, substitutions, and ring transformations, which can significantly alter the compound's chemical properties and reactivity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, would be influenced by the compound's molecular structure. Substituents like the 4-methoxyphenyl and 3-morpholinopropyl groups could affect the compound's overall polarity, potentially making it more soluble in organic solvents and affecting its phase behavior and crystallization properties.

Chemical Properties Analysis

The chemical properties of such compounds are determined by their functional groups and molecular structure. The presence of the chromeno[2,3-c]pyrrole-3,9-dione core suggests potential for interesting electronic properties, including photoluminescence and electrochemical behavior, as seen in related compounds (Zhang & Tieke, 2008). Additionally, the reactivity of the morpholinopropyl and methoxyphenyl groups could offer avenues for further functionalization and the synthesis of derivatives with tailored properties.

Scientific Research Applications

Photoluminescent Materials

New photoluminescent conjugated polymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These polymers demonstrate strong photoluminescence and photochemical stability, making them suitable for electronic applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells (Beyerlein & Tieke, 2000).

Heterocyclic Synthesis

Research on β-ketoamide derivatives, involving a one-pot reaction with (chlorocarbonyl)phenyl ketene, has led to the synthesis of various heterocyclic compounds. This method yields derivatives that are intermediates for further synthesis, potentially useful in developing new therapeutic agents or materials with unique properties (Nejadshafiee et al., 2013).

Biodegradable Polyesteramides

The development of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives opens new pathways for creating materials with specific chemical functionalities. These materials could have applications in biomedical engineering, such as in drug delivery systems or biocompatible scaffolds (Veld et al., 1992).

Anti-Cancer Research

Pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, showing potential as anti-cancer therapeutics. These compounds exhibit mechanisms of action that include apoptosis induction in malignant cells and antioxidant activities, indicating their usefulness in cancer treatment (Kuznietsova et al., 2019).

Electron Transport Layers

The synthesis of an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in polymer solar cells highlights the material's high conductivity and electron mobility. This advancement could improve the efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

properties

IUPAC Name |

7-chloro-1-(4-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O5/c1-31-18-6-3-16(4-7-18)22-21-23(29)19-15-17(26)5-8-20(19)33-24(21)25(30)28(22)10-2-9-27-11-13-32-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAWEHFSOQYIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

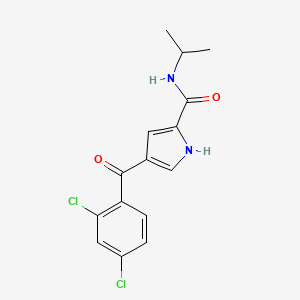

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)

![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)

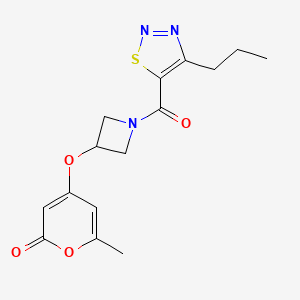

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)